molecular formula C22H28N4S2 B4359148 N,N'-bis(2-ethylphenyl)piperazine-1,4-dicarbothioamide

N,N'-bis(2-ethylphenyl)piperazine-1,4-dicarbothioamide

Cat. No.: B4359148
M. Wt: 412.6 g/mol
InChI Key: KAPXPDFCJHBNCA-UHFFFAOYSA-N
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Description

N,N’-bis(2-ethylphenyl)-1,4-piperazinedicarbothioamide is a chemical compound with the molecular formula C24H32N4S2. It is a derivative of piperazine and is characterized by the presence of two ethylphenyl groups attached to the nitrogen atoms of the piperazine ring, along with two thioamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-ethylphenyl)-1,4-piperazinedicarbothioamide typically involves the reaction of 2-ethylphenylamine with carbon disulfide and piperazine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the thioamide groups.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(2-ethylphenyl)-1,4-piperazinedicarbothioamide may involve a continuous flow process where the reactants are continuously fed into a reactor. This method ensures a consistent and high yield of the product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-ethylphenyl)-1,4-piperazinedicarbothioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amines.

    Substitution: The ethylphenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated derivatives of the ethylphenyl groups.

Scientific Research Applications

N,N’-bis(2-ethylphenyl)-1,4-piperazinedicarbothioamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N’-bis(2-ethylphenyl)-1,4-piperazinedicarbothioamide involves its interaction with specific molecular targets. The thioamide groups can form hydrogen bonds with biological molecules, while the ethylphenyl groups can interact with hydrophobic regions of proteins or membranes. These interactions can disrupt the normal function of biological molecules, leading to antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-ethylphenyl)ethanediamide
  • N,N’-bis(2-ethylphenyl)thiourea
  • N,N’-bis(2-ethylphenyl)isophthalamide

Uniqueness

N,N’-bis(2-ethylphenyl)-1,4-piperazinedicarbothioamide is unique due to the presence of both piperazine and thioamide groups in its structure. This combination allows it to interact with a wide range of biological targets and makes it a versatile compound in scientific research. Its ability to undergo various chemical reactions also enhances its utility in synthetic chemistry.

Properties

IUPAC Name

1-N,4-N-bis(2-ethylphenyl)piperazine-1,4-dicarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4S2/c1-3-17-9-5-7-11-19(17)23-21(27)25-13-15-26(16-14-25)22(28)24-20-12-8-6-10-18(20)4-2/h5-12H,3-4,13-16H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPXPDFCJHBNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)N2CCN(CC2)C(=S)NC3=CC=CC=C3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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